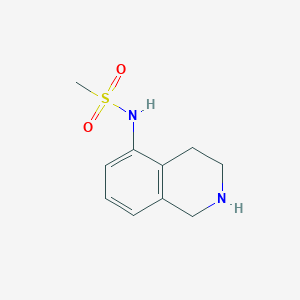

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide

CAS No.:

Cat. No.: VC15962437

Molecular Formula: C10H14N2O2S

Molecular Weight: 226.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2S |

|---|---|

| Molecular Weight | 226.30 g/mol |

| IUPAC Name | N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide |

| Standard InChI | InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3 |

| Standard InChI Key | QBXFQTLJZAJJQN-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)NC1=CC=CC2=C1CCNC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide consists of a partially saturated isoquinoline ring system substituted at the 5-position with a methanesulfonamide group. The tetrahydroisoquinoline core imparts rigidity and aromatic character, while the sulfonamide moiety enhances hydrogen-bonding potential and metabolic stability. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.30 g/mol | |

| IUPAC Name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide | |

| Canonical SMILES | CS(=O)(=O)NC1=CC=CC2=C1CCNC2 |

The 3D conformation reveals a planar sulfonamide group orthogonal to the tetrahydroisoquinoline ring, optimizing interactions with biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide typically involves multi-step protocols leveraging classical heterocyclic chemistry. A representative pathway includes:

-

Ketoamide Preparation: Condensation of substituted phenethylamines with methanesulfonyl chloride yields intermediate ketoamides .

-

Grignard Addition: Reaction with organomagnesium reagents introduces alkyl/aryl groups at the C-1 position .

-

Cyclization: Acid-catalyzed cyclization (e.g., using -toluenesulfonic acid) forms the tetrahydroisoquinoline ring .

-

Sulfonylation: Methanesulfonamide incorporation via nucleophilic substitution or coupling reactions.

Yields exceed 85% under optimized conditions (dichloromethane, 25°C, 30 min) . Critical purification steps involve chromatography or recrystallization to achieve >95% purity.

Physicochemical Properties

Computed Properties

PubChem data indicate the following computed properties :

-

XLogP3: 1.2 (moderate lipophilicity)

-

Hydrogen Bond Donors: 2

-

Hydrogen Bond Acceptors: 4

-

Topological Polar Surface Area: 64.8 Ų

The compound’s solubility profile favors polar aprotic solvents (e.g., DMSO, ethanol) over aqueous media, with a predicted aqueous solubility of 0.12 mg/mL at 25°C .

Biological Activity and Applications

Mechanistic Insights

While direct studies on N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide are sparse, structurally related tetrahydroisoquinolines exhibit:

-

Dopamine Receptor Modulation: 1,1-Disubstituted analogs show potent D2 receptor antagonism (IC₅₀ < 100 nM) .

-

Anticonvulsant Effects: Similar compounds reduce NMDA-induced seizures in murine models .

-

Smooth Muscle Contractility: Select derivatives stimulate gastric smooth muscle contractions at 10 μM concentrations .

The methanesulfonamide group may enhance target engagement through sulfonamide-enzyme interactions, as seen in carbonic anhydrase inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume